3-Chlorobenzaldehyde thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorobenzaldehyde thiosemicarbazone is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a chlorobenzylidene group attached to a hydrazine-1-carbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobenzaldehyde thiosemicarbazone typically involves the condensation reaction between 3-chlorobenzaldehyde and thiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted hydrazine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research indicates potential anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Chlorobenzaldehyde thiosemicarbazone involves its interaction with biological targets. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and interfere with essential enzymatic processes. In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways, such as the PI3K/Akt/mTOR pathway .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxybenzylidene)hydrazine-1-carbothioamide: Similar structure but with a methoxy group instead of a chlorine atom.
2-(3,4,5-Trimethoxybenzylidene)hydrazine-1-carbothioamide: Contains multiple methoxy groups, leading to different chemical properties.
Uniqueness
3-Chlorobenzaldehyde thiosemicarbazone is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
Properties
CAS No. |
5706-79-6 |
---|---|
Molecular Formula |
C8H8ClN3S |
Molecular Weight |
213.69 g/mol |
IUPAC Name |
[(3-chlorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8ClN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13) |
InChI Key |
IPKPBBJJLUBSAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.